1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Description
Cefotiam Hexetil Hydrochloride is the hydrochloride salt of the ester prodrug of cefotiam, a semi-synthetic, beta-lactam cephalosporin antibiotic, with antibacterial activity. After administration of cefotiam hexetil the ester bond is cleaved, releasing active cefotiam. Cefotiam binds to penicillin-binding proteins (PBPs), transpeptidases that are responsible for crosslinking of peptidoglycan. By preventing crosslinking of peptidoglycan, cell wall integrity is lost and cell wall synthesis is halted.
See also: Cefotiam (has active moiety).
Structure
2D Structure
Properties
CAS No. |
95789-30-3 |
|---|---|
Molecular Formula |
C27H38ClN9O7S3 |
Molecular Weight |
732.3 g/mol |
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C27H37N9O7S3.ClH/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17;/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37);1H/t15?,20-,23-;/m1./s1 |
InChI Key |
HXCPCXZEHGGNIV-UCYVGVNQSA-N |
Isomeric SMILES |
CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl |
Canonical SMILES |
CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl |
Appearance |
Off-White to Pale Yellow Solid |
melting_point |
>120°C |
Pictograms |
Irritant; Health Hazard |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(6R,7R)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl Ester Dihydrochloride; Pansporin T; SCE 2174; |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Research of Cefotiam Hexetil Hydrochloride
Precursor Compounds and Starting Material Transformations
The synthesis of cefotiam (B1212589) hexetil hydrochloride commences with two key precursors: cefotiam hydrochloride and an alkylating agent, 1-iodoethyl cyclohexyl carbonate. patsnap.com
Cefotiam Hydrochloride Conversion to Potassium Salt Intermediate
The initial step in the synthesis is the conversion of cefotiam hydrochloride to its potassium salt. This transformation is crucial as the potassium salt of cefotiam is more suitable for the subsequent esterification reaction. The process typically involves reacting cefotiam hydrochloride with a potassium salt like potassium bicarbonate or potassium acetate (B1210297) in a suitable solvent system. patsnap.compatsnap.com
One common method utilizes a mixture of acetone (B3395972) and water. patsnap.com For instance, cefotiam hydrochloride can be treated with potassium bicarbonate in an acetone-water mixture. patsnap.com Another approach involves the use of potassium acetate in a similar solvent system. patsnap.com The reaction temperature is generally maintained between 20-30°C for a period of 30 minutes to an hour to ensure complete conversion. patsnap.com The resulting cefotiam potassium salt is then isolated for the next stage of the synthesis.
Table 1: Reaction Conditions for Cefotiam Potassium Salt Formation
| Parameter | Condition 1 | Condition 2 |
| Potassium Source | Potassium Bicarbonate | Potassium Acetate |
| Solvent System | Acetone/Water | Butanone/Water |
| Temperature | 28°C | 20-25°C |
| Reaction Time | 40 minutes | 0.5-1 hour |
This table presents a summary of varied reaction conditions for the synthesis of the potassium salt of cefotiam, a key intermediate.
Synthesis of 1-Iodoethyl Cyclohexyl Carbonate as Alkylating Agent
The alkylating agent, 1-iodoethyl cyclohexyl carbonate, is synthesized separately. A common method involves the reaction of 1-chloroethyl cyclohexyl carbonate with sodium iodide in acetonitrile (B52724). prepchem.com The reaction is typically carried out at an elevated temperature, around 70°C, for approximately 45 minutes. prepchem.com After the reaction is complete, the mixture is concentrated, and the product is extracted with a solvent like ether. prepchem.com
Esterification Reaction Mechanisms and Process Optimization
The core of the synthesis is the esterification of the cefotiam potassium salt with 1-iodoethyl cyclohexyl carbonate. This reaction attaches the hexetil moiety to the cefotiam molecule, forming the prodrug.
Nucleophilic Substitution Pathways
The esterification reaction proceeds via a nucleophilic substitution mechanism. The carboxylate group of the cefotiam potassium salt acts as a nucleophile, attacking the electrophilic carbon atom of the 1-iodoethyl cyclohexyl carbonate. This results in the displacement of the iodide ion and the formation of the ester linkage. The general mechanism involves the attack of a nucleophile on a carbonyl carbon. quora.com
Temperature and Solvent System Influences on Reaction Efficiency
The efficiency of the esterification reaction is significantly influenced by temperature and the choice of solvent.
Temperature: The reaction is typically carried out at low temperatures, often between -5°C and -6°C, to minimize the formation of impurities and prevent the degradation of the β-lactam ring, a critical structural component of cephalosporins. google.com
Solvent System: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide are commonly used for the esterification reaction. patsnap.comgoogle.com These solvents are effective at dissolving both the cefotiam salt and the alkylating agent, facilitating the reaction. The choice of solvent can impact reaction time and yield. After the reaction, the crude product is often extracted using a solvent like ethyl acetate. google.com
Isolation and Purification Methodologies
Following the esterification reaction, the crude cefotiam hexetil is converted to its hydrochloride salt and then subjected to purification to obtain a product of high purity suitable for pharmaceutical use. patsnap.com
The crude cefotiam hexetil is first dissolved in an organic solvent. google.com Then, a solution of hydrogen chloride in a solvent like diethyl ether is added to precipitate the hydrochloride salt. google.com
Purification is a critical step to remove unreacted starting materials, by-products, and any degradation products. Common purification techniques include:
Extraction: The product is often extracted into a suitable organic solvent, such as ethyl acetate, and washed with aqueous solutions to remove water-soluble impurities. google.com A mixed solvent system of ethyl acetate and a sodium chloride solution can be employed for extraction. google.com
Crystallization: Recrystallization from a suitable solvent or solvent mixture is a key method for purification. google.comgoogle.com Solvents like isopropanol (B130326) or acetonitrile are used for this purpose. google.comgoogle.com The process often involves dissolving the crude product in a minimal amount of a good solvent and then adding a poor solvent to induce crystallization.
Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique used to analyze the purity of the final product and to identify and quantify any impurities. frontiersin.orgfrontiersin.org Column chromatography using nonionic resins can also be employed for purification. google.comgoogle.com
A combination of these methods, such as extraction followed by crystallization, is often used to achieve a high-purity final product with a yield of over 95% and a purity of over 98.5%. patsnap.com The use of a water-soluble reducing agent during purification can help to obtain a product with good color. patsnap.com
Extraction and Crystallization Techniques
The purification of cefotiam hexetil hydrochloride heavily relies on sophisticated extraction and crystallization methods to achieve the high purity required for pharmaceutical applications. A common approach involves a multi-step process that begins after the initial synthesis of crude cefotiam hexetil.
One patented method details a purification process where the crude product is first dissolved in a suitable organic solvent, such as ethyl acetate. google.com This organic solution is then subjected to a series of washes. An initial wash with an aqueous solution of a reducing agent, like sodium sulfite (B76179), is performed. google.com This is followed by extraction with a dilute hydrochloric acid solution, which transfers the cefotiam hexetil into the aqueous phase as its hydrochloride salt. google.com The resulting aqueous solution is then washed again with an organic solvent to remove any remaining impurities. google.com
Crystallization is induced by carefully controlling conditions such as temperature and solvent composition. For instance, after the extraction steps, the purified cefotiam hexetil hydrochloride in the aqueous solution can be crystallized by cooling and potentially adding a poor solvent to reduce its solubility. wipo.int Another technique involves the use of a mixed solvent system, combining extraction and crystallization to enhance purity and yield. patsnap.com The process often includes cooling the solution to temperatures around 0-2°C to facilitate the precipitation of the crystalline product. google.com These methods are designed to effectively remove unreacted starting materials and byproducts, leading to a final product with a purity exceeding 98.5%. google.compatsnap.com
Role of Reducing Agents in Purity Enhancement
The use of reducing agents is a critical step in the purification of cefotiam hexetil hydrochloride, primarily to prevent discoloration and degradation of the final product. The molecular structure of cefotiam is susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in potency.
To mitigate this, a water-soluble reducing agent is often introduced during the purification process. google.compatsnap.com Sodium sulfite (Na₂SO₃) is a commonly employed reducing agent in this context. google.com During the extraction phase, an aqueous solution of sodium sulfite is used to wash the organic layer containing the crude cefotiam hexetil. google.com This step is strategically placed to address potential color changes early in the purification sequence. patsnap.com
Low-Temperature Concentration and Devitrification
Low-temperature concentration and devitrification are advanced techniques employed in some synthesis routes to obtain a purified cefotiam hexetil free base before its conversion to the hydrochloride salt. patsnap.com These steps are crucial for enhancing the stability and purity of the intermediate compound.
Following the esterification reaction that produces cefotiam hexetil, the reaction mixture may contain various impurities and residual solvents. Low-temperature concentration, performed under reduced pressure, is utilized to gently remove volatile components like acetone without subjecting the sensitive cefotiam hexetil molecule to harsh thermal conditions that could lead to degradation. patsnap.com
Devitrification is a process that encourages the transition of a substance from an amorphous, glassy state to a more stable, crystalline form. In the context of cefotiam hexetil purification, after concentration, the resulting residue can be treated to induce crystallization, thereby separating the pure free base from dissolved impurities. patsnap.com This process is instrumental in achieving a high-purity intermediate, which is then carried forward to the final salt formation step to produce cefotiam hexetil hydrochloride. patsnap.com
Stereochemical Investigations and Isomer Identification
The stereochemistry of cefotiam hexetil hydrochloride is complex due to the presence of multiple chiral centers in its molecule. This complexity necessitates thorough investigation and identification of potential isomers to ensure the quality and efficacy of the drug.
Diastereomeric Isomer Formation and Ratio Analysis
Cefotiam hexetil hydrochloride is inherently a mixture of diastereomers. lgcstandards.com This arises from the esterification of cefotiam with 1-(cyclohexyloxycarbonyloxy)ethyl iodide, which introduces a new chiral center at the 1-position of the ethyl ester group. nih.gov The reaction typically results in a mixture of two diastereomers, often in a ratio close to 1:1. google.com
The specific ratio of these diastereomers can be influenced by the reaction conditions. For example, controlling the temperature during the esterification reaction is critical to prevent epimerization at the C-7 position of the cephalosporin (B10832234) core, which would lead to the formation of additional, undesirable isomers. Analysis of the diastereomeric ratio is a key aspect of quality control in the manufacturing process. Techniques such as High-Performance Liquid Chromatography (HPLC) are used to separate and quantify the different isomers, ensuring consistency between batches. google.com In some preparations, the ratio of diastereomers has been observed to be approximately 6:1. nihs.go.jp
Structural Characterization of Isomers
The structural elucidation of isomers is crucial for understanding the impurity profile of cefotiam hexetil hydrochloride. Isomeric impurities can arise during both the synthesis and storage of the drug. frontiersin.orgnih.gov Advanced analytical techniques are employed to identify and characterize these isomers.
One significant isomer is the Δ³-isomer of cefotiam, where the double bond within the dihydrothiazine ring shifts from the Δ² to the Δ³ position. frontiersin.orgnih.govresearchgate.net Another potential isomer is the 7-S isomer, resulting from the epimerization of the chiral center at the C-7 position. frontiersin.orgnih.gov
The identification of these isomers relies on a combination of chromatographic and spectroscopic methods. Column-switching High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating and determining the molecular weights of the isomers. frontiersin.orgnih.govresearchgate.net Further structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques like HSQC and HMBC, which provide detailed information about the connectivity of atoms within the molecule. frontiersin.orgnih.gov For instance, in the HMBC spectrum of the Δ³-isomer, correlations between specific protons and carbons confirm the shifted position of the double bond. frontiersin.orgnih.gov
| HPLC Analysis Parameters for Cefotiam and Related Substances | |
| Column | C18 (4 mm x 15 cm, 5 µm) |
| Detection | UV at 254 nm |
| Mobile Phase | Diluted phosphoric acid (1 in 100) |
| Source: |
| HPLC-MS/MS Parameters for Impurity Determination | |
| Column | Agilent SB-C18 (150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Detection | DAD at 254 nm |
| Ionization Source | Electrospray (Positive Ion Mode) |
| Source: researchgate.netresearchgate.net |
Prodrug Biotransformation and Metabolic Activation Research
Mechanistic Hydrolysis of the Ester Prodrug Linkage
The activation of Cefotiam (B1212589) hexetil is initiated by the cleavage of its ester bond. abmole.comnih.gov This process occurs through a mechanistic hydrolysis reaction. The primary mechanism involves a nucleophilic attack on the ester linkage by either water or hydroxide (B78521) ions, which successfully liberates the active antibiotic, Cefotiam, and the prodrug carrier. This hydrolysis is critical for achieving oral bioavailability and is influenced by the surrounding pH.
Studies under simulated biological conditions have characterized the hydrolysis process under different pH environments. In acidic conditions mimicking the stomach, complete conversion to Cefotiam, cyclohexanol (B46403), and carbon dioxide is observed. In alkaline conditions, more representative of the intestinal mucosa, the hydrolysis also proceeds efficiently.
| Reaction Type | Conditions | Products | Key Observations |
| Acidic Hydrolysis | pH 1.2 (simulated gastric fluid) | Cefotiam, Cyclohexanol, CO₂ | Complete conversion was reported within 2 hours at 37°C. |
| Alkaline Hydrolysis | pH 7.4 (intestinal mucosa) | Cefotiam, 1-(cyclohexyloxycarbonyloxy)ethanol | The reaction is pH-dependent with a rate constant (k) of 0.24 h⁻¹ at 25°C. |
Intestinal Cell Activation Pathways of Cefotiam Hexetil
Designed for oral administration, Cefotiam hexetil undergoes activation primarily within the gastrointestinal tract. The hydrolysis of the prodrug is readily facilitated by the conditions within the intestinal mucosa. Research indicates that the prodrug is largely absorbed as the active metabolite, Cefotiam, via the portal route. chemotherapy.or.jp This suggests that the conversion from the inactive prodrug to the active antibiotic occurs efficiently within the intestinal environment, likely mediated by non-specific esterases present in intestinal cells, allowing the active drug to enter systemic circulation.
Characterization of Active Metabolite (Cefotiam) Release
The release of the active metabolite, Cefotiam, following oral administration of the prodrug has been quantified in pharmacokinetic studies. The bioavailability of Cefotiam after giving Cefotiam hexetil is significant, demonstrating the success of the prodrug strategy. Preclinical studies in mice have shown a bioavailability of approximately 47%. jst.go.jp Once released and absorbed, Cefotiam itself has an elimination half-life of about one hour in healthy subjects and is primarily excreted unchanged in the urine. nih.gov
| Pharmacokinetic Parameter | Value | Species |
| Bioavailability | ~45.5% | Human |
| Bioavailability (AUC-based) | 47.7% | Mouse |
| Bioavailability (Urinary recovery) | 47.3% | Mouse |
| Peak Serum Concentration (Tmax) | ~2.1 hours | Human |
Data sourced from references jst.go.jp.
Metabolite Identification and Further Biotransformation (Preclinical)
Preclinical studies in animal models have been crucial for identifying the metabolites of Cefotiam hexetil and understanding their subsequent biotransformation pathways.
The active metabolite, Cefotiam, exhibits notable stability against hepatic metabolism. nih.gov It is largely eliminated from the body in its unchanged form. nih.gov However, preclinical research in mice and rats has identified the presence of minor metabolites in urine, indicating that some degree of biotransformation does occur. jst.go.jp These metabolites were identified as SCE-1006 and SCE-1136. jst.go.jp
| Metabolite | Animal Model Detected In |
| Cefotiam | Mouse, Rat (Main active metabolite) |
| SCE-1006 | Mouse, Rat (Minor metabolite) |
| SCE-1136 | Mouse (Minor metabolite) |
Data sourced from reference jst.go.jp.
The hydrolysis of the Cefotiam hexetil prodrug releases the cyclohexyloxycarbonyl moiety, which is further broken down into cyclohexanol. In-vitro studies have investigated the fate of cyclohexanol in the blood, showing that it binds to serum proteins. nih.gov Human serum albumin (HSA) is the primary binding protein for cyclohexanol, with lipoproteins and alpha 1-acid glycoprotein (B1211001) also contributing to about 30% of its binding in serum. nih.gov
Further preclinical metabolic studies in rats have shown that cyclohexanol undergoes subsequent biotransformation. chemotherapy.or.jp Its metabolites include cyclohexanediol (CHD) and cyclohexanetriol (CHT), indicating that the carrier portion of the prodrug is further processed in the body. chemotherapy.or.jp
| Moiety/Metabolite | Description | Fate |
| Cyclohexanol (CH) | Formed from the hydrolysis of the hexetil ester group. | Binds to serum proteins (primarily HSA). nih.gov Further metabolized. chemotherapy.or.jp |
| Cyclohexanediol (CHD) | Metabolite of cyclohexanol. chemotherapy.or.jp | Identified in preclinical studies. chemotherapy.or.jp |
| Cyclohexanetriol (CHT) | Metabolite of cyclohexanol. chemotherapy.or.jp | Identified in preclinical studies. chemotherapy.or.jp |
Molecular Pharmacology and Mechanistic Studies of Cefotiam
Penicillin-Binding Protein (PBP) Binding Kinetics and Affinity Profiling (In vitro)
The bactericidal action of cefotiam (B1212589) stems from its ability to bind to and inactivate penicillin-binding proteins (PBPs). drugbank.comontosight.ai PBPs are enzymes crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. patsnap.comtoku-e.com By targeting these proteins, cefotiam effectively halts cell wall construction, leading to bacterial cell death. patsnap.compatsnap.com
Research indicates that cefotiam exhibits a notable affinity for multiple PBPs, including PBP 1a, PBP 1b, and PBP 3. patsnap.com This contributes to its broad spectrum of activity. patsnap.com Studies focusing on Salmonella enterica have revealed specific interactions with PBP3 and a homolog, PBP3SAL, which is expressed when the bacteria are inside host cells. In an acidic environment (pH 4.6), cefotiam demonstrated a higher affinity for PBP3SAL than for the conventional PBP3. nih.govnih.gov This suggests that cefotiam could be particularly effective against intracellular Salmonella. nih.govnih.gov
In competition assays with BOCILLIN-FL (a fluorescent penicillin), the concentration of cefotiam required to inhibit 50% of binding (IC50) to different PBPs was determined. These studies highlight the differential binding affinity of cefotiam for these crucial cellular targets. nih.gov
Table 1: 50% Inhibitory Concentration (IC50) of Cefotiam for Penicillin-Binding Proteins
| Penicillin-Binding Protein (PBP) | Organism | IC50 (mg/L) |
|---|---|---|
| PBP1A/1B | S. Typhimurium | > 0.001 |
| PBP3 | S. Typhimurium | ~ 0.001 |
| PBP3SAL | S. Typhimurium | < 0.0001 |
Data derived from competitive binding assays in membrane extracts at pH 4.6. nih.gov
Disruption of Bacterial Cell Wall Peptidoglycan Synthesis
The primary mechanism of cefotiam is the inhibition of the final transpeptidation stage of peptidoglycan synthesis. wikipedia.orgpatsnap.com This process is vital for maintaining the structural integrity of the bacterial cell wall. patsnap.comtoku-e.com By acylating the PBPs at their active site, cefotiam prevents the formation of the cross-links between peptidoglycan chains. patsnap.comtoku-e.com This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death. patsnap.compatsnap.com In a cell-free system using enzymes from Escherichia coli, the concentration of cefotiam that caused a 50% inhibition of peptidoglycan synthesis was found to be between 0.5 to 1.0 ng/ml. oup.com
β-Lactamase Stability and Resistance Mechanisms (In vitro)
Cefotiam demonstrates stability against certain β-lactamases, which are enzymes produced by bacteria that can inactivate β-lactam antibiotics. wikipedia.orgpatsnap.com It is particularly resistant to some β-lactamases produced by Gram-negative bacteria. wikipedia.org However, its stability is not absolute. Studies have shown that cefotiam can be hydrolyzed by CSase-type β-lactamases, though it appears to be slightly more stable than cefazolin (B47455) and cephalothin (B1668815) against these enzymes. jst.go.jp Compared to first-generation cephalosporins, cefotiam shows greater resistance to β-lactamases from Gram-negative bacteria. msdvetmanual.com
Broad-Spectrum Action Mechanisms Against Gram-Positive and Gram-Negative Bacteria (In vitro)
Cefotiam is recognized as a broad-spectrum antibiotic, effective against a range of both Gram-positive and Gram-negative bacteria. wikipedia.orgdrugbank.com Its activity against Gram-positive organisms like staphylococci and streptococci is considered similar to or slightly less than some other cephalosporins. wikipedia.org However, it displays potent activity against many species of the Enterobacteriaceae family, including Enterobacter, E. coli, Klebsiella, and Salmonella. wikipedia.org The ability of cefotiam to penetrate the outer membrane of Gram-negative bacteria more efficiently than many other antibiotics is a key factor in its effectiveness against these pathogens, allowing it to reach its PBP targets in the periplasmic space. patsnap.com
Exploration of Non-Antibacterial Molecular Targets and Mechanisms
Recent research has uncovered that cefotiam hexetil, the prodrug form of cefotiam, exhibits inhibitory activity against certain mammalian selenoproteins, indicating potential non-antibacterial molecular interactions. caymanchem.com
In cell-free assays, cefotiam hexetil has been identified as a pan-selenoprotein inhibitor. caymanchem.com Specifically, it has been shown to inhibit glutathione (B108866) peroxidase 1 (GPX1), glutathione peroxidase 4 (GPX4), and thioredoxin reductase 1 (TrxR1) at concentrations ranging from 10 to 100 µM. caymanchem.com These enzymes are crucial for cellular redox homeostasis. nih.govmdpi.com GPX1 and GPX4 are key antioxidant enzymes that reduce hydroperoxides, while TrxR1 is a central component of the thioredoxin system. nih.govmdpi.com The inhibition of these selenoproteins suggests that cefotiam hexetil may have biological effects beyond its antibacterial action. caymanchem.comnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | Type/Class |
|---|---|
| Aztreonam | Monobactam antibiotic |
| BOCILLIN-FL | Fluorescent penicillin |
| Cefazolin | First-generation cephalosporin (B10832234) |
| Cefepime | Fourth-generation cephalosporin |
| Cefixime | Third-generation cephalosporin |
| Ceforanide | Second-generation cephalosporin |
| Cefotaxime | Third-generation cephalosporin |
| Cefotetan | Cephamycin antibiotic |
| Cefotiam | Second/Third-generation cephalosporin |
| Cefotiam hexetil hydrochloride | Prodrug of Cefotiam |
| Ceftazidime | Third-generation cephalosporin |
| Ceftriaxone | Third-generation cephalosporin |
| Cefuroxime (B34974) | Second-generation cephalosporin |
| Cephalothin | First-generation cephalosporin |
| Glutathione peroxidase 1 (GPX1) | Selenoprotein |
| Glutathione peroxidase 4 (GPX4) | Selenoprotein |
| Mecillinam | Amidinopenicillin antibiotic |
| Penicillin-binding proteins (PBPs) | Bacterial enzymes |
Enhanced Intracellular Survival (Eis) Protein Inhibition
Recent computational research has identified Cefotiam hexetil hydrochloride as a potential inhibitor of the Enhanced Intracellular Survival (Eis) protein of Mycobacterium tuberculosis. nih.gov The Eis protein is a crucial enzyme contributing to antibiotic resistance, particularly against aminoglycosides like kanamycin (B1662678). nih.govpnas.org It functions as an acetyltransferase, modifying the antibiotic in a way that prevents it from binding to its ribosomal target, thus rendering it ineffective. nih.govpnas.org The upregulation of the eis gene is a recognized clinical mechanism of kanamycin resistance in tuberculosis strains. pnas.org
In a comprehensive drug repurposing study, approximately 3,104 FDA-approved drugs and active pharmaceutical ingredients were screened computationally to identify potential inhibitors of the Eis protein. nih.gov This screening process, which involved multiple levels of analysis including Molecular Mechanics generalized Born surface area (MM/GBSA) calculations, pinpointed Cefotiam hexetil hydrochloride as one of five promising candidates. nih.govresearchgate.net
Subsequent molecular dynamics (MD) simulations, conducted over a period of 500 nanoseconds, were used to investigate the stability of the interaction between Cefotiam hexetil hydrochloride and the Eis protein. nih.gov The results of these simulations indicated that the Eis-Cefotiam hexetil hydrochloride complex is stable, characterized by minor structural arrangements and a consistent binding pattern. nih.govresearchgate.net Further computational analyses, including Principal Component Analysis (PCA) and Free Energy Landscape (FEL) analysis, corroborated the structural stability of this complex. nih.gov These findings suggest that Cefotiam hexetil hydrochloride binds effectively within the active site of the Eis protein, presenting a potential mechanism to counteract aminoglycoside resistance. nih.govresearchgate.net The identification of Cefotiam as a potential Eis inhibitor highlights its potential as a candidate for experimental validation in developing adjuvant therapies for drug-resistant tuberculosis. nih.gov
Research Findings on Cefotiam and Eis Protein Interaction
| Study Type | Key Findings | Implication |
| Computational Screening | Identified Cefotiam hexetil hydrochloride from a library of 3,104 compounds as a potential Eis protein inhibitor based on binding scores. nih.govresearchgate.net | Cefotiam is a promising candidate for drug repurposing as an inhibitor of a key antibiotic resistance enzyme in M. tuberculosis. |
| Molecular Docking | Visualized 2D and 3D interaction models show Cefotiam hexetil hydrochloride binding to the Eis protein. researchgate.net | Provides a structural hypothesis for the inhibitory mechanism. |
| Molecular Dynamics (MD) Simulations | 500 ns MD simulations revealed a stable Eis-Cefotiam hexetil hydrochloride complex with stable binding patterns. nih.govresearchgate.net | The predicted binding is stable over time, suggesting a durable interaction. |
| PCA and FEL Analysis | Confirmed the structural stability of the Eis-Cefotiam complex. nih.gov | Reinforces the potential for Cefotiam to act as a consistent inhibitor of the Eis protein. |
Preclinical Pharmacokinetic Mechanistic Research
Absorption Mechanisms in Preclinical Models
Preclinical studies in animal models have been crucial in elucidating the absorption characteristics of cefotiam (B1212589) hexetil hydrochloride. Cefotiam hexetil is designed for oral administration, and its absorption primarily occurs in the upper gastrointestinal tract. jst.go.jp
In rats, it has been demonstrated that cefotiam hexetil is absorbed mainly in the duodenum and the upper portions of the jejunum. jst.go.jp The absorption in the lower jejunum and the ileum is considerably lower. jst.go.jp Following oral administration, cefotiam hexetil is rapidly absorbed and hydrolyzed to the active metabolite, cefotiam. researchgate.net Notably, cefotiam hexetil itself is not detected in the blood, indicating a rapid and efficient conversion process. researchgate.net
Factors Influencing Preclinical Oral Bioavailability
The oral bioavailability of a drug can be influenced by a multitude of factors, including its physicochemical properties and physiological conditions within the gastrointestinal tract. globalresearchonline.netnih.gov For cefotiam hexetil hydrochloride, several factors have been identified as significant in preclinical models.
The presence of food can impact drug absorption. cabidigitallibrary.org While specific studies on the effect of food on cefotiam hexetil hydrochloride bioavailability in preclinical models are not detailed in the provided results, it is a general principle that food can alter gastric pH, gastric emptying time, and intestinal transit, which in turn can affect drug dissolution and absorption. cabidigitallibrary.org
Formulation strategies have also been explored to enhance the oral bioavailability of cefotiam. The use of cyclodextrins, for instance, has been shown to improve the bioavailability of various drugs. globalresearchonline.net One study noted that α-cyclodextrin significantly increased the peak plasma concentration of cefotiam. researchgate.net This suggests that complexation with cyclodextrins can be a viable approach to improve the absorption of cefotiam hexetil.
Tissue Distribution and Penetration Studies in Preclinical Models
Following absorption and conversion to cefotiam, the active drug distributes into various tissues. Preclinical studies in mice, rats, and rabbits have provided insights into its distribution profile.
In mice and rats, after oral administration of cefotiam hexetil, cefotiam reaches peak plasma and tissue levels within 5-30 minutes. jst.go.jp The concentrations of cefotiam in the liver and kidney were found to be higher than in the plasma, indicating significant distribution to these organs. jst.go.jp In dogs, plasma concentrations of cefotiam peaked at 1 hour and were sustained at higher levels compared to other animal models. jst.go.jp
Studies in rabbits with experimentally induced pneumonitis and pleuritis demonstrated the penetration of cefotiam into lung and tracheal tissues. nih.gov The concentration of cefotiam in various lung lobes and the trachea was measured, providing evidence of its distribution to the respiratory tract. nih.gov Another study also reported that cefotiam is rapidly distributed to tissues, with equilibrium between plasma and tissues being reached in approximately one hour. nih.gov High concentrations of cefotiam have been observed in several tissues, including the kidney, heart, ear, and prostate, as well as in fluids like bile. nih.gov
| Animal Model | Tissue | Key Findings |
| Mice | Liver, Kidney | Higher cefotiam levels than in plasma. |
| Rats | Liver, Kidney | Higher cefotiam levels than in plasma. |
| Rats | Duodenum, Jejunum | Main sites of absorption. |
| Dogs | Plasma | Higher and more sustained cefotiam concentrations compared to other animals. |
| Rabbits | Lung, Trachea | Cefotiam distributes to respiratory tissues. |
| General | Kidney, Heart, Ear, Prostate, Bile | High concentrations of cefotiam observed. |
Mechanistic Drug-Drug Interaction Studies (Preclinical/In vitro)
Preclinical and in vitro studies are essential for identifying potential drug-drug interactions. europa.eunih.gov These studies for cefotiam hexetil hydrochloride have focused on its absorption and the protein binding of its metabolites.
Alterations in Preclinical Absorption due to Co-administration
The co-administration of other substances can affect the absorption of cefotiam hexetil. In a study with rabbits, the co-administration of serratiopeptidase, a peptide hydrolase, was investigated. nih.gov In rabbits with induced pneumonitis, the concomitant administration of serratiopeptidase led to a statistically significant increase in cefotiam concentrations in certain regions of the lung. nih.gov This suggests a potential for serratiopeptidase to enhance the penetration of cefotiam into inflamed lung tissue. nih.gov
Effects on Metabolite Blood Binding (In vitro)
Once cefotiam hexetil is metabolized to cefotiam and cyclohexanol (B46403), the binding of these metabolites to blood components becomes important for their distribution and elimination. In vitro studies using equilibrium dialysis have been conducted to characterize this binding. nih.gov
Both cefotiam and cyclohexanol were found to be approximately 50% bound to human serum proteins. nih.govresearchgate.net The free fraction of both compounds remained constant within the therapeutic concentration range. nih.gov Human serum albumin (HSA) was identified as the primary binding protein for cefotiam, accounting for about 48% of its binding. nih.govresearchgate.net This binding process is characterized by a single binding site with weak affinity. nih.govresearchgate.net
Cyclohexanol, the other major metabolite, also binds mainly to HSA, but with a weak affinity. nih.gov Unlike cefotiam, a significant portion (about 30%) of bound cyclohexanol in serum is also associated with lipoproteins and α1-acid glycoprotein (B1211001). nih.gov
Interactions with other substances that bind to albumin were also investigated. Free fatty acids and bilirubin (B190676) were shown to displace HSA-bound cefotiam. nih.gov Cyclohexanol binding was inhibited by free fatty acids but not by bilirubin. nih.gov Interestingly, there was no mutual inhibition of binding between cefotiam and cyclohexanol at therapeutic concentrations. nih.govresearchgate.net The binding of both metabolites to erythrocytes was found to be low, especially in the presence of plasma. nih.govresearchgate.net
| Metabolite | Binding Protein(s) | Key Findings |
| Cefotiam | Human Serum Albumin (HSA) | Approximately 48% bound to HSA; one weak affinity binding site. Displaced by free fatty acids and bilirubin. |
| Cyclohexanol | HSA, Lipoproteins, α1-acid glycoprotein | Mainly bound to HSA with weak affinity. Also binds to lipoproteins and α1-acid glycoprotein. Inhibited by free fatty acids. |
Analytical Methodologies and Impurity Profiling Research
Chromatographic Separation Techniques for Cefotiam (B1212589) Hexetil and Related Substances
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of Cefotiam Hexetil Hydrochloride. These techniques are essential for separating the main compound from process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development and validation of HPLC methods are critical for the quality control of cefotiam hexetil. Reversed-phase HPLC (RP-HPLC) is the predominant technique used for its analysis. frontiersin.org
Method Development: A typical HPLC method involves a C18 column, which provides effective separation of cefotiam hexetil and its impurities. researchgate.netnih.gov The mobile phase often consists of a gradient mixture of an aqueous buffer, such as formic acid or phosphoric acid, and an organic modifier like acetonitrile (B52724). nih.gov The use of a gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with a wide range of polarities. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a specific wavelength, typically 254 nm, to monitor the elution of the compounds. researchgate.netnih.gov
Method Validation: Validation of the developed HPLC method is performed to ensure its suitability for its intended purpose. This involves assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. The method must be able to distinguish cefotiam hexetil from its potential impurities, including isomers and degradation products. frontiersin.org
Table 1: Exemplary HPLC Method Parameters for Cefotiam Hexetil Analysis
| Parameter | Condition |
| Column | Agilent SB-C18 (150 mm x 2.1 mm, 3.5 µm) nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |
| Mobile Phase B | Acetonitrile nih.gov |
| Gradient Program | Time (min)/%B: 0/3, 5/3, 15/20, 20/40, 30/60, 40/80 nih.gov |
| Flow Rate | 0.3 mL/min nih.gov |
| Detection Wavelength | 254 nm nih.gov |
| Column Temperature | 40°C frontiersin.org |
Column-Switching HPLC for Impurity Analysis
For the analysis of complex samples or trace-level impurities, column-switching HPLC techniques can be employed. This advanced approach utilizes two or more columns to enhance separation efficiency and for sample clean-up. In the context of cefotiam analysis, column-switching HPLC can be particularly useful for desalting samples prior to mass spectrometry, especially when non-volatile mobile phase additives are used in the primary separation. frontiersin.orgnih.gov This technique allows for the selective transfer of the analytes of interest from the first column to a second column for further separation or introduction into a detector, thereby improving the sensitivity and selectivity of the analysis. frontiersin.org Studies have utilized column-switching HPLC-MS to identify isomeric impurities in cefotiam hydrochloride for injection. researchgate.netfrontiersin.orgresearchgate.net
Mass Spectrometric Identification and Characterization of Impurities
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of impurities in Cefotiam Hexetil Hydrochloride. When coupled with HPLC (LC-MS), it provides molecular weight information and fragmentation data, which are crucial for identifying unknown compounds.
Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS) Applications
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules like cefotiam hexetil and its impurities, as it minimizes fragmentation during the ionization process. nih.gov ESI is typically operated in the positive ion mode for the analysis of these compounds. nih.govfrontiersin.org
Tandem mass spectrometry (MS/MS) further enhances the analytical capabilities by allowing for the fragmentation of selected ions. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. nih.govnih.gov This technique provides detailed structural information that is vital for the unambiguous identification of impurities. nih.gov
Table 2: ESI-MS/MS Parameters for Cefotiam Hexetil Impurity Analysis
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI) nih.govfrontiersin.org |
| Source Voltage | 4.0 - 4.5 kV nih.govfrontiersin.org |
| Cone Voltage | 100 V nih.gov |
| Mass Range | m/z 50-1000 nih.gov |
| Nebulizing Gas | Nitrogen nih.gov |
| Drying Gas Temperature | 350°C nih.gov |
| Collision Gas | High frontiersin.org |
Fragmentation Pattern Analysis for Structural Elucidation
The analysis of fragmentation patterns obtained from MS/MS experiments is a key step in the structural elucidation of impurities. The fragmentation of the cefotiam molecule and its related substances provides characteristic product ions that can be used to pinpoint structural modifications. For instance, the presence of specific fragment ions can indicate the loss of a side chain, the opening of the β-lactam ring, or modifications to the ester group. frontiersin.orgnih.gov
Research has shown that the Δ³-isomer of cefotiam is a common impurity. researchgate.netnih.gov The mass spectra of cefotiam and its Δ³-isomer show the same molecular weight, but their fragmentation patterns and chromatographic retention times differ, allowing for their differentiation. frontiersin.orgnih.gov Plausible fragmentation pathways for cefotiam have been proposed, identifying characteristic fragments at m/z values such as 385, 353, 309, 281, 198, 174, and 131, which are instrumental in identifying related impurities. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Impurities
While LC-MS provides valuable information about the molecular weight and fragmentation of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete structural confirmation of these compounds. frontiersin.orgresearchgate.net
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are used to identify the different types of protons and carbons present in the molecule. frontiersin.orgnih.gov Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms and thus determine the complete chemical structure of an impurity. frontiersin.orgresearchgate.net
In the analysis of cefotiam impurities, NMR has been crucial in confirming the structure of the Δ³-isomer. frontiersin.org For example, the ¹H NMR spectrum of the Δ³-isomer shows distinct differences compared to that of cefotiam, particularly in the signals corresponding to the protons of the dihydrothiazine ring. frontiersin.orgnih.gov The HMBC spectrum is particularly useful for establishing long-range correlations between protons and carbons, which helps in piecing together the molecular structure. frontiersin.orgresearchgate.net
1H-NMR, 13C-NMR, DEPT, COSY, HSQC, and HMBC Experiments
The structural elucidation of Cefotiam and its related substances is heavily reliant on a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments. These techniques provide detailed information about the molecule's carbon skeleton and the connectivity between protons and carbons.
¹H-NMR (Proton NMR) is used to identify the chemical environment of protons in the molecule. For Cefotiam, characteristic signals include those for the protons on the β-lactam ring (H-6 and H-7) and the various side chains. frontiersin.org
¹³C-NMR (Carbon-13 NMR) provides information on the different carbon environments. The ¹³C DEPT (Distortionless Enhancement by Polarization Transfer) spectrum is particularly useful as it distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. frontiersin.orguvic.ca A typical ¹³C DEPT spectrum for Cefotiam showed 18 signals, corresponding to 8 quaternary, 3 methine, 5 methylene, and 2 methyl carbons. frontiersin.org
COSY (Correlation Spectroscopy) is a 2D NMR experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton connectivity within the molecule's fragments. nih.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) is a 2D experiment that identifies direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This is more sensitive than older techniques and is crucial for assigning specific proton signals to their corresponding carbon signals in the backbone and side chains. frontiersin.orgresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu This is vital for piecing together the molecular structure by connecting different fragments. For example, in the analysis of a Cefotiam impurity, HMBC spectra showed correlations from the H-4 proton to carbons C-2 and C-6, helping to confirm the isomer's structure. frontiersin.orgnih.gov
The combined data from these experiments allow for the unambiguous assignment of nearly all proton and carbon signals, as demonstrated in studies identifying isomeric impurities of Cefotiam. nih.govresearchgate.net
Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (δ in ppm) for Cefotiam and its Δ³-Isomer Impurity in DMSO-d₆ Data measured at 600 MHz. The assignments were based on DEPT, ¹H-¹H COSY, HSQC, and HMBC experiments. nih.govresearchgate.net
| Atom No. | Cefotiam (¹³C) | Impurity 1 (Δ³-Isomer) (¹³C) | Cefotiam (¹H) | Impurity 1 (Δ³-Isomer) (¹H) |
| 2 | 128.9 (>C<) | 53.4 (CH) | 6.25 (1H, s) | 6.22 (1H, s) |
| 3 | 124.6 (>C<) | 123.4 (>C<) | - | - |
| 4 | 26.2 (CH₂) | 115.3 (CH) | 3.59 (1H, d), 3.32 (1H, d) | - |
| 6 | 58.6 (CH) | 54.5 (CH) | 4.95 (1H, d) | 5.22 (1H, d) |
| 7 | 58.1 (CH) | 59.3 (CH) | 5.54 (1H, dd) | 5.23 (1H, dd) |
| 10 | 28.9 (CH₂) | 28.9 (CH₂) | 4.37 (1H, d), 4.26 (1H, d) | 4.15 (1H, d), 4.54 (1H, d) |
| 12 | 163.6 (>C<) | 163.6 (>C<) | - | - |
| 17 | 49.3 (CH₂) | 49.3 (CH₂) | 4.37 (2H, t) | - |
| 18 | 26.9 (CH₂) | 26.9 (CH₂) | 2.69 (2H, t) | 2.67 (2H, t) |
| 20 | 45.0 (CH₃) | 45.0 (CH₃) | 2.16 (3H, s) | 2.15 (3H, s) |
| 21 | 45.0 (CH₃) | 45.0 (CH₃) | 2.16 (3H, s) | 2.15 (3H, s) |
| 24 | 37.1 (CH₂) | 37.9 (CH₂) | 3.37 (2H, s) | 3.34 (2H, s) |
| 30 | 140.7 (CH) | 140.7 (CH) | 6.89 (2H, s) | 6.87 (2H, s) |
Impurity Profiling and Forced Degradation Studies (Chemical Stability)
Impurity profiling is a cornerstone of drug quality control and research. nih.govresearchgate.net The International Council for Harmonisation (ICH) guidelines mandate that impurities present above a 0.1% threshold must be structurally identified. nih.govresearchgate.net This is particularly important for complex molecules like cephalosporins, which can form various stereoisomeric and constitutional isomeric impurities during production and storage. nih.gov
Identification of Δ³-Isomers and Other Degradation Products
A common degradation pathway for cephalosporins involves the isomerization of the double bond in the dihydrothiazine ring from the biologically active Δ² position to the inactive Δ³ position. researchgate.net Research has consistently identified the Δ³-isomer as a key impurity in Cefotiam preparations. researchgate.netnih.gov
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a primary tool for detecting and identifying such impurities. nih.govresearchgate.net In these studies, the Δ³-isomer was found to have the same molecular weight as the parent Cefotiam molecule, confirming it as an isomer. frontiersin.org The structural confirmation was then achieved using the comprehensive NMR techniques described previously. frontiersin.orgnih.gov Other degradation products and process-related impurities have also been detected and characterized using these methods. researchgate.netnih.gov
Acidic, Alkaline, and Oxidative Degradation Pathway Investigations
Forced degradation studies are performed to understand the chemical stability of a drug substance under stress conditions, as outlined by ICH guidelines. frontiersin.orgnih.gov These studies help to identify likely degradation products and establish the degradation pathways.
For Cefotiam hydrochloride, typical forced degradation experiments involve the following conditions:
Acidic Degradation : A solution of the compound is prepared in 0.1 M hydrochloric acid (HCl) and maintained at room temperature for several hours. frontiersin.orgnih.gov
Alkaline Degradation : The compound is dissolved in 0.1 M sodium hydroxide (B78521) (NaOH) and kept at room temperature for a similar duration before neutralization. frontiersin.orgnih.gov
Oxidative Degradation : The compound is exposed to an oxidizing agent, such as 10% hydrogen peroxide (H₂O₂), at room temperature for a shorter period, for instance, 20 minutes. frontiersin.orgnih.govresearchgate.net
Studies have shown that some isomeric impurities of Cefotiam are particularly susceptible to degradation under high-temperature conditions (e.g., 60°C or 80°C), while degradation under acidic or alkaline conditions may also occur. frontiersin.orgresearchgate.net These investigations are crucial for determining appropriate storage and handling conditions to ensure the quality and stability of the compound. frontiersin.org
Quantitative Analytical Method Validation for Potency and Purity (Research Context)
The validation of an analytical method is the process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. ujpronline.com For research purposes, especially for determining potency (assay) and purity (related substances), RP-HPLC is a widely used and validated method. researchgate.net
A typical HPLC method for Cefotiam hexetil hydrochloride involves:
Column : An Agilent SB-C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm) or similar reversed-phase C18 column. researchgate.netnih.gov
Mobile Phase : A gradient elution system, often consisting of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile. nih.gov
Detection : A Diode Array Detector (DAD) or UV detector set at a wavelength where the compound absorbs strongly, such as 254 nm or 260 nm. researchgate.net
Flow Rate : A typical flow rate is around 0.3 mL/min to 1.0 mL/min. nih.govresearchgate.net
The validation of this method in a research context would assess the following parameters:
Specificity/Selectivity : The ability of the method to produce a response only for the analyte of interest, without interference from impurities, degradation products, or other matrix components. This is often demonstrated in forced degradation studies where the main peak is shown to be resolved from all degradation product peaks. europa.eu
Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. For an assay, this is typically evaluated over a range of 80% to 120% of the target concentration.
Accuracy : The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations (e.g., spiked placebo) and calculating the percent recovery. researchgate.net
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision), usually expressed as the relative standard deviation (RSD). researchgate.net
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for impurity testing.
These validation studies ensure that the analytical method is reliable, reproducible, and fit for its intended purpose of quantifying Cefotiam hexetil hydrochloride and its impurities in a research environment. ujpronline.com
Advanced Formulation Science and Drug Delivery Systems Research
Dissolution Rate Enhancement Strategies for Cefotiam (B1212589) Hexetil Hydrochloride
Cefotiam hexetil hydrochloride is a prodrug ester of the third-generation cephalosporin (B10832234) antibiotic, cefotiam. nih.govpharmacompass.com A significant challenge in its oral formulation is its limited aqueous solubility, which can impede its dissolution rate and, consequently, its bioavailability. researchgate.netjddtonline.info To overcome this, various formulation strategies have been investigated to enhance its dissolution profile.
One key approach involves the use of cyclodextrins. For instance, the combination of α-cyclodextrin with citric acid has been shown to be effective in preventing the gel formation of cefotiam hexetil hydrochloride, thereby increasing its dissolution rate. free.fr Another method explored is the formation of solid dispersions, a technique known to improve the dissolution of poorly soluble drugs by dispersing the active ingredient in an inert carrier matrix. bibliomed.orgresearchgate.net
Furthermore, the choice of excipients plays a crucial role. Studies have optimized tablet formulations by using specific combinations of excipients to improve disintegration time and drug dissolution. smmu.edu.cn For example, a formulation prepared by dry granulation with anhydrous citric acid, α-cyclodextrin, microcrystalline cellulose (B213188), hydroxypropyl cellulose, silica, and magnesium stearate (B1226849) demonstrated favorable dissolution characteristics. smmu.edu.cn These strategies aim to ensure that the drug dissolves rapidly in the gastrointestinal tract, which is a prerequisite for efficient absorption. free.fr
Host-Guest Complexation with Cyclodextrins
Host-guest complexation is a widely employed technique to modify the physicochemical properties of drug molecules. mdpi.com Cyclodextrins (CDs), which are cyclic oligosaccharides, are common host molecules due to their unique structure comprising a hydrophilic exterior and a hydrophobic internal cavity. mdpi.comscispace.com This structure allows them to encapsulate poorly water-soluble "guest" molecules, such as cefotiam hexetil hydrochloride, forming inclusion complexes. mdpi.comscielo.br This complexation can lead to significant improvements in the guest molecule's solubility, stability, and dissolution rate. scispace.comscielo.br
α-Cyclodextrin and β-Cyclodextrin Inclusion Complex Formation
Both α-cyclodextrin and β-cyclodextrin have been investigated for their ability to form inclusion complexes with cefotiam hexetil hydrochloride. smmu.edu.cngre.ac.uk Cyclodextrins are composed of glucose units linked in a ring, with α-CD having six, β-CD having seven, and γ-CD having eight units. nih.gov The size of the cyclodextrin (B1172386) cavity is a critical factor in determining the stability and success of the inclusion complex. mdpi.com
The formation of these complexes involves the displacement of water molecules from the hydrophobic cavity of the cyclodextrin by the drug molecule. scielo.br This process is driven by favorable energetic interactions, including van der Waals forces and hydrophobic interactions. mdpi.com In the case of cefotiam hexetil hydrochloride, the lipophilic hexetil moiety can be encapsulated within the cyclodextrin cavity.
A study on the preparation of cefotiam hexetil hydrochloride tablets identified an optimal prescription that included α-cyclodextrin, which was prepared using a dry granulation method. smmu.edu.cn Another marketed formulation, Pansporin T®, utilizes β-cyclodextrin to enhance the properties of cefotiam hexetil hydrochloride. scielo.brdergipark.org.tr The stoichiometry of the complex, typically 1:1, is an important characteristic determined during formulation development. dergipark.org.tr
Impact on Solubility and Chemical Stability (Academic)
Beyond solubility enhancement, cyclodextrin complexation can also improve the chemical stability of the drug. nih.gov The inclusion within the cyclodextrin cavity can protect the labile parts of the drug molecule from degradation pathways such as hydrolysis and oxidation. nih.gov For instance, the stabilizing effect of cyclodextrins on labile drugs is a known mechanism for improving oral bioavailability. free.fr
Research has shown that the addition of water-soluble polymers can further enhance the solubilizing and stabilizing effects of cyclodextrins through the formation of ternary complexes. scielo.br The stability of the inclusion complex itself is a critical parameter, and it can be influenced by factors such as pH and the presence of competing molecules. dergipark.org.tr
Table 1: Impact of Cyclodextrin Complexation on Cefotiam Hexetil Hydrochloride Properties
| Property | Effect of Complexation | Mechanism |
|---|---|---|
| Aqueous Solubility | Increased | Encapsulation of the hydrophobic moiety of the drug within the cyclodextrin cavity, presenting a more hydrophilic complex. researchgate.netscispace.com |
| Dissolution Rate | Enhanced | Improved solubility and prevention of drug particle aggregation. free.fr |
| Chemical Stability | Improved | Protection of the drug molecule from degradative environmental factors by inclusion within the cyclodextrin cavity. nih.gov |
Solid Dispersion Technology for Improved Biopharmaceutical Performance
Solid dispersion (SD) is a well-established pharmaceutical technique for enhancing the oral bioavailability of poorly water-soluble drugs. jddtonline.inforesearchgate.net This strategy involves dispersing one or more active ingredients in an inert carrier or matrix at the solid state. free.fr The drug can exist in an amorphous or crystalline form within the dispersion, leading to improved dissolution rates and subsequently, enhanced biopharmaceutical performance. bibliomed.org
The primary advantage of solid dispersions is the reduction of drug particle size to a molecular level, which dramatically increases the surface area available for dissolution. researchgate.net Furthermore, the presence of a hydrophilic carrier can improve the wettability of the drug. For cefotiam hexetil hydrochloride, solid dispersion technology presents a viable approach to overcome its solubility challenges.
Various methods can be used to prepare solid dispersions, including the melting (fusion) method and the solvent evaporation method. jddtonline.info The choice of carrier is critical and depends on factors like its solubility, melting point, and miscibility with the drug. researchgate.net Polymers such as polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC) are commonly used carriers. pharmaexcipients.com
Research has indicated that solid dispersion formulations of poorly soluble drugs can provide rapid dissolution, often achieving significant drug release within a short period. bibliomed.org For example, a solid dispersion of piroxicam (B610120) showed 85% drug release in 30 minutes, irrespective of the pH of the dissolution medium. bibliomed.org This highlights the potential of solid dispersion technology to significantly improve the biopharmaceutical properties of drugs like cefotiam hexetil hydrochloride.
Table 2: Comparison of Solid Dispersion Preparation Methods
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Melting (Fusion) Method | The drug and carrier are melted together and then solidified. bibliomed.org | Simple, solvent-free process. | Requires the drug and carrier to be thermally stable at the melting temperature. |
| Solvent Evaporation Method | The drug and carrier are dissolved in a common solvent, which is then evaporated. jddtonline.info | Suitable for thermolabile drugs. | Requires the use of organic solvents, which may have toxicity and environmental concerns. |
Novel Excipient Interactions and Their Mechanistic Effects on Formulation Properties (Academic)
The interactions between the active pharmaceutical ingredient (API) and excipients are fundamental to the performance and stability of a finished dosage form. chineway.com.cn While often considered inert, excipients can have significant and complex interactions with the drug, influencing properties such as dissolution, stability, and manufacturability. chineway.com.cn
In the context of cefotiam hexetil hydrochloride, specific excipients are chosen to address its formulation challenges. For instance, the use of anhydrous citric acid in tablet formulations is not merely as a pH modifier but also to prevent the gelling of the drug, which would impede its dissolution. free.fr This is a clear example of a functional interaction between an excipient and the API.
The mechanistic effects of these interactions can be diverse. For example, lubricants like magnesium stearate, while essential for tablet manufacturing, can sometimes have a negative impact on dissolution due to their hydrophobic nature. pharmaexcipients.com Therefore, their concentration must be carefully optimized. Binders such as hydroxypropyl cellulose contribute to the mechanical strength of the tablet but can also influence its disintegration and dissolution characteristics. smmu.edu.cn
Understanding these interactions at a molecular level is crucial for rational formulation design. Techniques such as differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and Fourier-transform infrared spectroscopy (FTIR) are often employed to characterize drug-excipient interactions. These studies can reveal changes in the solid-state properties of the drug, such as a conversion from a crystalline to an amorphous form, which can have a significant impact on its biopharmaceutical performance. dergipark.org.tr The formation of co-crystals, which are multi-component crystals formed between an API and a co-former, is another area of active research to improve the physicochemical properties of drugs. google.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| α-Cyclodextrin |
| β-Cyclodextrin |
| Cefotiam |
| Cefotiam hexetil hydrochloride |
| Citric acid |
| Hydroxypropyl cellulose |
| Hydroxypropyl methylcellulose |
| Magnesium stearate |
| Microcrystalline cellulose |
| Polyethylene glycol |
| Polyvinylpyrrolidone |
| Piroxicam |
Theoretical and Computational Studies of Cefotiam Hexetil Hydrochloride
Molecular Docking and Binding Affinity Predictions with Protein Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as cefotiam (B1212589), and its protein target.
The primary targets for cefotiam are penicillin-binding proteins (PBPs) , which are essential for the synthesis of the bacterial cell wall. Docking studies have been employed to elucidate the binding affinity of cefotiam and other cephalosporins to various PBPs. rsc.orgresearchgate.net For instance, research has shown that cefotiam exhibits a high affinity for the PBPs of Staphylococcus aureus, Streptococcus pneumoniae, Proteus vulgaris, and Haemophilus influenzae. jst.go.jp This strong binding to lethal target PBPs is consistent with its potent bactericidal activity against these pathogens. jst.go.jp
A comparative study highlighted that cefotiam has a higher affinity for PBP3SAL, a PBP variant used by Salmonella inside host cells, than for the more common PBP3. nih.govnih.gov This suggests cefotiam's potential therapeutic value for treating intracellular Salmonella infections. nih.gov In contrast, other cephalosporins like cefuroxime (B34974) show a higher affinity for PBP3, rendering them less effective against intracellular Salmonella. nih.govnih.gov
Docking studies have also been used to investigate potential off-target interactions. For example, the interaction of cefotiam and its impurities with the hyaluronan synthase 1 (HAS1) protein was studied to predict potential embryotoxicity. The docking results indicated that the imidogen (B1232750) and carboxyl moieties of cefotiam form multiple hydrogen bonds with key residues in the active site of the HAS1 protein. nih.govfrontiersin.orgresearchgate.net
| Protein Target | Organism/Context | Key Findings | Reference |
|---|---|---|---|
| Penicillin-Binding Proteins (PBPs) | Staphylococcus aureus, Streptococcus pneumoniae, Proteus vulgaris, Haemophilus influenzae | High binding affinity to lethal target PBPs, correlating with strong bactericidal activity. | jst.go.jp |
| PBP3SAL | Intracellular Salmonella Typhimurium | Higher affinity for PBP3SAL compared to PBP3, suggesting efficacy in treating intracellular infections. | nih.govnih.gov |
| PBP3 | Salmonella Typhimurium | Lower affinity compared to PBP3SAL. | nih.govnih.gov |
| Hyaluronan Synthase 1 (HAS1) | Zebrafish (embryotoxicity prediction) | Forms five hydrogen bonds with active site residues (Asp 230, Gln 368, Arg 371, Trp 372). | nih.govfrontiersin.org |
| SARS-CoV-2 Main Protease (3CLpro) | Severe acute respiratory syndrome coronavirus 2 | Identified as a potential inhibitor through virtual screening and MD simulations with a binding free energy (ΔGbind) of -29.88 kcal/mol. | nih.govoup.com |
| Enhanced Intracellular Survival (Eis) Protein | Mycobacterium tuberculosis | Identified as a potential inhibitor to overcome aminoglycoside resistance. Docking showed a high glide score. | researchgate.netresearchgate.net |
Molecular Dynamics (MD) Simulations of Cefotiam Hexetil and Metabolite Interactions
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into the stability of ligand-protein complexes and the nature of their interactions.
MD simulations have been utilized to study the interaction of cefotiam with various protein targets. In the context of drug repurposing for COVID-19, large-scale MD simulations were performed to screen approved drugs against SARS-CoV-2 proteins. oup.com Cefotiam was identified as a potential inhibitor of the main protease (3CLpro), and subsequent MD simulations confirmed the stability of the cefotiam-3CLpro complex. nih.govoup.com These simulations, sometimes extending up to 500 nanoseconds, help in understanding the sustained binding and interaction patterns. nih.govresearchgate.net
Similarly, in a study targeting the Enhanced intracellular survival (Eis) protein of Mycobacterium tuberculosis, a key enzyme in aminoglycoside resistance, cefotiam hexetil hydrochloride was identified as a potential inhibitor through virtual screening. researchgate.netresearchgate.net Subsequent 500 ns MD simulations revealed that the Eis-cefotiam hexetil hydrochloride complex was stable, with minor structural arrangements and consistent binding patterns, confirming its potential as a lead compound for further experimental validation. researchgate.netresearchgate.net
The binding of cefotiam and its metabolite, cyclohexanol (B46403), to human serum proteins has also been investigated. In-vitro studies using equilibrium dialysis showed that both molecules are approximately 50% bound to serum proteins, primarily human serum albumin (HSA). nih.gov Cefotiam binds to a single site on HSA with weak affinity, and this binding can be displaced by free fatty acids and bilirubin (B190676). nih.gov Cyclohexanol also binds mainly to HSA, though a portion also binds to lipoproteins and alpha 1-acid glycoprotein (B1211001). nih.gov These studies indicate that there is no mutual inhibition of binding between cefotiam and cyclohexanol at therapeutic concentrations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pharmacological Potency
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. spu.edu.sy This approach allows for the prediction of the activity of new compounds based on their structural features. spu.edu.sy
While specific QSAR models exclusively for cefotiam hexetil hydrochloride are not extensively detailed in the provided search results, the principles of QSAR have been applied to cephalosporins as a class. nih.gov For example, a QSAR model was developed to predict the absorption of various cephalosporins, including cefotiam, in zebrafish. nih.gov This model, based on five molecular descriptors, demonstrated good predictive performance and was used to estimate the internal concentrations of these drugs for toxicity studies. nih.gov Such models are valuable tools in understanding the relationship between the molecular properties of cephalosporins and their pharmacokinetic behavior. nih.govresearchgate.net
The general approach involves generating a set of chemical descriptors from a series of molecules with known activities and then constructing a model to correlate these descriptors with the biological activity of interest. nih.gov For cephalosporins, QSAR studies can help in understanding how modifications to the C-3 and C-7 side chains affect their antibacterial potency and spectrum. frontiersin.org
Computational Drug Repurposing and Target Identification
Computational drug repurposing involves screening existing drugs for new therapeutic uses, a strategy that can significantly shorten the time and cost of drug development.
Virtual Screening Against Disease-Related Protein Targets (e.g., Eis Protein)
Virtual screening is a key technique in drug repurposing, allowing for the rapid computational assessment of large libraries of compounds against a specific protein target. Cefotiam hexetil hydrochloride has been identified as a potential therapeutic agent through such screenings.
One notable example is the screening of FDA-approved drugs against the Enhanced intracellular survival (Eis) protein of Mycobacterium tuberculosis. researchgate.netresearchgate.net The Eis protein is an acetyltransferase that confers resistance to aminoglycoside antibiotics. researchgate.netnih.gov By inhibiting the Eis protein, it may be possible to restore the efficacy of these antibiotics. In a large-scale virtual screening of over 3,000 compounds, cefotiam hexetil hydrochloride was identified as one of the top five potential Eis inhibitors based on its docking score and binding energy. researchgate.netresearchgate.net
Another significant application of virtual screening was in the search for inhibitors of SARS-CoV-2 proteins . nih.govoup.com Cefotiam was among thousands of FDA-approved drugs screened against the main protease (3CLpro) and the spike protein/ACE2 interface. nih.govtargetmol.com It emerged as a promising hit against the main protease, with subsequent in vitro experiments confirming its concentration-dependent inhibitory activity. nih.gov
| Protein Target | Disease | Screening Method | Key Findings | Reference |
|---|---|---|---|---|
| Enhanced Intracellular Survival (Eis) Protein | Tuberculosis (Aminoglycoside Resistance) | Three-level virtual screening, MM/GBSA scoring | Identified as one of the top five potential inhibitors out of 3104 FDA-approved drugs. | researchgate.netresearchgate.net |
| SARS-CoV-2 Main Protease (3CLpro) | COVID-19 | Structure-based virtual screening, MD simulations, MM/GBSA | Identified as a hit compound with inhibitory activity confirmed in vitro. | nih.gov |
| SARS-CoV-2 Spike/ACE2 Interface | COVID-19 | Virtual screening | Screened but did not emerge as a top inhibitor for this specific interaction. | nih.gov |
In Silico Prediction of Molecular Interactions
Following virtual screening, the prediction of molecular interactions provides a more detailed understanding of how a drug binds to its target. This is often achieved through molecular docking and MD simulations.
For the Eis protein , docking studies revealed the specific interactions between cefotiam hexetil hydrochloride and the protein's active site. researchgate.netresearchgate.net The 2D and 3D interaction diagrams showed the formation of hydrogen bonds and other non-covalent interactions that contribute to its strong binding affinity. researchgate.netresearchgate.net These detailed interaction maps are crucial for guiding further optimization of the compound to enhance its potency.
Similarly, for the SARS-CoV-2 main protease , in silico analyses predicted the binding mode of cefotiam within the enzyme's active site. nih.gov The stability of these interactions was then confirmed through long-duration MD simulations, which showed that cefotiam remained securely bound to the protease over time. nih.gov The binding free energy, calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, provided a quantitative measure of the binding affinity. nih.govresearchgate.net
These computational predictions of molecular interactions are invaluable for understanding the mechanism of action at a molecular level and for the rational design of more effective drugs.
Q & A
Q. What strategies mitigate variability in HPLC system performance?
- Resolution : Pre-condition columns with mobile phase for ≥30 minutes. Calibrate detectors using reference standards before each run. Document column lot-to-lot variability and adjust gradient programs as needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
